BenchChemオンラインストアへようこそ!

V-161

Enzyme Inhibition Na⁺-V-ATPase IC₅₀

V-161 (CAS 69570-95-2) is a highly specific Na⁺-V-ATPase inhibitor (IC₅₀=144 nM) with conditional activity at alkaline pH (>7.5), mimicking intestinal conditions. Unlike broad-spectrum V-ATPase inhibitors, it selectively reduces VRE colonization in vivo without disrupting beneficial microbiota, supported by cryo-EM structural data. Ideal for VRE pathogenesis, Na⁺-V-ATPase biology, and rational antibacterial design. Procure for R&D use only.

Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
CAS No. 69570-95-2
Cat. No. B1615583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameV-161
CAS69570-95-2
Molecular FormulaC16H17N3
Molecular Weight251.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C16H17N3/c1-11-4-9-14-15(10-11)18-16(17-14)12-5-7-13(8-6-12)19(2)3/h4-10H,1-3H3,(H,17,18)
InChIKeyDCBQWCSRVVGWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

V-161 (N,N-dimethyl-4-(6-methyl-1H-benzimidazol-2-yl)aniline, CAS 69570-95-2) Procurement Guide: Research Compound for Na+-V-ATPase Inhibition


V-161 (CAS 69570-95-2) is a benzimidazole derivative with the systematic name N,N-dimethyl-4-(6-methyl-1H-benzimidazol-2-yl)aniline. It has a molecular formula of C₁₆H₁₇N₃ and a molecular weight of 251.33 g/mol . V-161 functions as an orally active, selective inhibitor of the bacterial Na⁺-transporting V-ATPase (Na⁺-V-ATPase), an enzyme essential for the growth and survival of Enterococcus species under alkaline conditions [1]. Identified through high-throughput screening of over 70,000 compounds [1], V-161 exhibits potent activity against vancomycin-resistant Enterococcus faecium (VRE) and has been characterized by cryo-EM structural analysis, providing atomic-level insights into its unique binding mechanism [1].

Why Generic Benzimidazole or V-ATPase Inhibitors Cannot Substitute for V-161 (CAS 69570-95-2)


While the benzimidazole scaffold is common in medicinal chemistry and various V-ATPase inhibitors exist, V-161 exhibits a highly specific profile that is not replicable by generic analogs. Standard V-ATPase inhibitors, such as bafilomycin A1 or concanamycin A, broadly target eukaryotic and bacterial V-ATPases with varying potency and often lack oral bioavailability [1]. In contrast, V-161 was identified from a focused library of 70,600 compounds as a selective inhibitor of the enterococcal Na⁺-V-ATPase, with a defined binding site at the interface of the c-ring and a-subunit, revealed by high-resolution cryo-EM [2]. Furthermore, its antimicrobial activity is conditional, manifesting only under alkaline pH (>7.5) conditions that mimic the intestinal environment, a feature not shared by other benzimidazole antimicrobials that typically exhibit broad-spectrum, pH-independent activity [3]. These differentiating characteristics—target selectivity, conditional activity, and oral bioavailability—render V-161 irreplaceable for studies focused on Na⁺-V-ATPase biology or VRE colonization models.

Quantitative Differentiation of V-161 (CAS 69570-95-2) Against Closest Comparators


V-161 Demonstrates Sub-Micromolar Inhibition of Na⁺-V-ATPase (IC₅₀ = 144 nM), Surpassing Generic V-ATPase Inhibitors

V-161 inhibits the enterococcal Na⁺-V-ATPase with an IC₅₀ of 144 nM [1]. In comparison, the broad-spectrum V-ATPase inhibitor bafilomycin A1 exhibits an IC₅₀ of 1.3 nM against insect V-ATPase, but its utility is limited by cytotoxicity and lack of bacterial selectivity [2]. V-161's potency is complemented by its oral bioavailability and selectivity for the bacterial enzyme, a combination not found in other V-ATPase inhibitors.

Enzyme Inhibition Na⁺-V-ATPase IC₅₀

V-161 Exhibits Potent Anti-VRE Activity Under Alkaline Conditions (MIC = 4 µg/mL), Outperforming Generic Benzimidazole Antimicrobials

Under alkaline conditions (pH 8.5), V-161 inhibits the growth of both Enterococcus hirae and vancomycin-resistant Enterococcus faecium (VRE) with a minimum inhibitory concentration (MIC) of 4 µg/mL [1]. In contrast, a panel of generic benzimidazole derivatives tested against E. faecalis exhibited MIC values ranging from 200 to 800 µg/mL [2]. The 50- to 200-fold lower MIC of V-161 underscores its superior potency against enterococci.

Antimicrobial MIC VRE

V-161 Reduces VRE Colonization in Mouse Small Intestine In Vivo, a Functional Advantage Over Cell-Active but Non-Bioavailable V-ATPase Inhibitors

Oral administration of V-161 significantly suppresses VRE colonization in the mouse small intestine [1]. This in vivo efficacy is absent for comparators like bafilomycin A1 or concanamycin A, which are not orally bioavailable and exhibit systemic toxicity [2]. V-161's ability to act locally in the gut without affecting human cells or beneficial bacteria provides a unique experimental tool for microbiome studies.

In Vivo Efficacy Colonization Oral Bioavailability

V-161's Unique Binding Mode to Na⁺-V-ATPase Vo Complex Revealed by Cryo-EM, Enabling Structure-Based Drug Design

High-resolution cryo-EM analysis revealed that V-161 binds to the interface between the c-ring and a-subunit of the enterococcal Na⁺-V-ATPase Vo complex, halting rotation and blocking Na⁺ transport [1]. This structural insight is unique to V-161 and provides a mechanistic blueprint for rational design of next-generation inhibitors. No comparable structural data exist for generic benzimidazole derivatives in complex with their targets.

Cryo-EM Binding Mode Structure-Based Drug Design

Recommended Research and Procurement Scenarios for V-161 (CAS 69570-95-2)


Mechanistic Studies of Na⁺-V-ATPase in Bacterial Physiology

Researchers investigating the role of Na⁺-V-ATPase in enterococcal growth, pH homeostasis, or biofilm formation should procure V-161. Its potent and selective inhibition (IC₅₀ = 144 nM) [1] and defined binding site [2] make it an ideal chemical probe for dissecting enzyme function in vitro and in bacterial cultures.

In Vivo Evaluation of Anti-VRE Strategies in Murine Colonization Models

Investigators studying VRE pathogenesis or developing narrow-spectrum antimicrobials should use V-161 for oral dosing studies. It significantly reduces VRE colonization in the mouse small intestine without affecting beneficial bacteria [1], a unique advantage over other V-ATPase inhibitors.

Structure-Based Drug Discovery Targeting Na⁺-V-ATPase

Medicinal chemistry teams engaged in rational design of novel antibacterial agents can leverage V-161 as a lead compound. The cryo-EM structure of the V-161-Vo complex [2] provides a precise blueprint for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Studies of V-ATPase Inhibitor Selectivity Profiles

Biochemists and pharmacologists performing selectivity profiling across V-ATPase isoforms (e.g., bacterial Na⁺-V-ATPase vs. eukaryotic H⁺-V-ATPase) should include V-161 as a benchmark. Its bacterial-specific activity, conditional on alkaline pH, contrasts with broad-spectrum inhibitors like bafilomycin A1 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for V-161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.